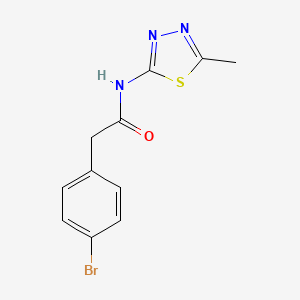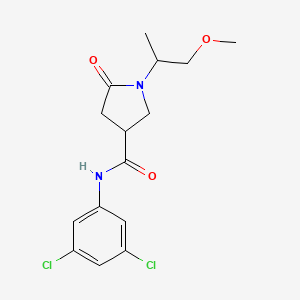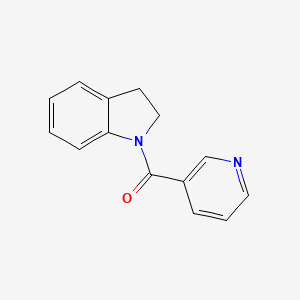![molecular formula C17H17F2N3O4S B5592439 1-(2,3-difluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B5592439.png)
1-(2,3-difluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives, including compounds structurally related to 1-(2,3-difluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine, often involves connection reactions of different aromatic or heteroaromatic sulfonyl chlorides with piperazine or its derivatives. For instance, the synthesis of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives has been described through reactions involving thiadiazol and N-substituted piperazine, demonstrating the versatility of piperazine chemistry in generating a variety of biologically active compounds (Wu Qi, 2014).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which can adopt different conformations (chair, boat, etc.) depending on the substituents attached to it. Studies have shown that the conformation and substitution pattern significantly influence the compound's biological activity and interaction with other molecules. For instance, the crystal structure of a related piperazine derivative revealed a chair conformation for the piperazine ring and detailed the orientation of substituent groups, highlighting the importance of structural analysis in understanding compound properties (S. Sreenivasa et al., 2013).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including nucleophilic substitution, alkylation, and sulfonation, which allow for the introduction of diverse functional groups. These reactions are critical for the synthesis of compounds with desired biological activities. For example, the synthesis of N-sulfonated derivatives of piperazine has been explored as a method to obtain compounds with antibacterial properties (M. Abbasi et al., 2020).
Aplicaciones Científicas De Investigación
Adenosine A2B Receptor Antagonists Development
A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines was developed, among which compounds with structures similar to 1-(2,3-difluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine were characterized for their high affinity and selectivity as A2B adenosine receptor antagonists. These compounds demonstrated subnanomolar affinity and were identified as potent antagonists, highlighting their potential in therapeutic applications targeting the A2B adenosine receptor. The most potent compounds in this series were PSB-09120 and PSB-0788, which exhibited Ki values of 0.157 nM and 0.393 nM, respectively, at the human A2B receptor. PSB-603, another compound from this series, was developed as an A2B-specific antagonist with virtually no affinity for other adenosine receptor subtypes, making it a valuable pharmacological tool for selective labeling and study of A2B receptors (Borrmann et al., 2009).
Antibacterial Activity of Piperazine Derivatives
Novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives were synthesized and evaluated for their antibacterial activities. The study investigated the effects of different solvents, acid acceptors, and reaction temperatures on the yield of these derivatives, optimizing the conditions for synthesizing compounds with enhanced antibacterial properties. Some of these derivatives, such as 1-methyl-4-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine and 1-methyl-4-[5-(4-propinyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine, exhibited significant antibacterial activities, suggesting their potential as antibacterial agents (Wu Qi, 2014).
Antimalarial Agents
The structural and anti-malarial activity relationship of (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivatives was explored, revealing insights into the molecular features essential for anti-malarial efficacy. This research highlights the importance of specific substituents and molecular conformations in enhancing the anti-malarial activity of piperazine derivatives, offering a basis for the development of more effective anti-malarial agents (Cunico et al., 2009).
Propiedades
IUPAC Name |
1-[(2,3-difluorophenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O4S/c18-16-3-1-2-13(17(16)19)12-20-8-10-21(11-9-20)27(25,26)15-6-4-14(5-7-15)22(23)24/h1-7H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPRESJWEKUAJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C(=CC=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5592356.png)
![N-[4-(aminocarbonyl)phenyl]-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5592370.png)

![2-[(2-phenylethyl)amino]-4(3H)-pyrimidinone](/img/structure/B5592377.png)
![3-chloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5592385.png)

![4-methoxybenzaldehyde O-[2-(4-morpholinyl)-2-oxoethyl]oxime](/img/structure/B5592401.png)


![1-{3-[(5,7-dimethylpyrido[2,3-d]pyrimidin-4-yl)amino]propyl}piperidin-3-ol](/img/structure/B5592424.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5592432.png)
![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[(5-methyl-3-isoxazolyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5592438.png)

